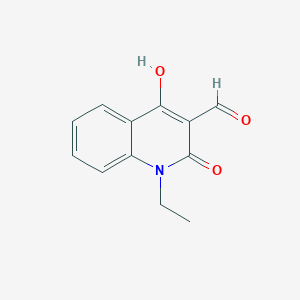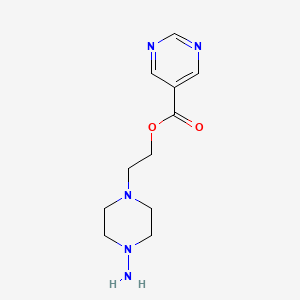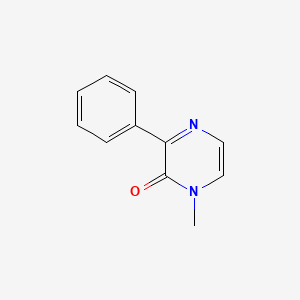![molecular formula C22H30N2 B15212721 5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-17-1](/img/structure/B15212721.png)
5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C22H30N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a propyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the propyl group and the phenyl ring can be achieved through nucleophilic substitution reactions. The trans-4-propylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable cyclohexyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl ring, potentially leading to the formation of dihydropyrimidine derivatives or reduced phenyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, organometallic reagents, or nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Propyl alcohols, propyl aldehydes, or propyl carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives or reduced phenyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
相似化合物的比较
- 5-Butyl-2-(4-(trans-4-butylcyclohexyl)phenyl)pyrimidine
- 5-Pentyl-2-(4-(trans-4-pentylcyclohexyl)phenyl)pyrimidine
- 5-Hexyl-2-(4-(trans-4-hexylcyclohexyl)phenyl)pyrimidine
Comparison: 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to its analogs with different alkyl chain lengths, it may exhibit different solubility, melting point, and biological activity. The presence of the trans-4-propylcyclohexyl group also influences its conformational flexibility and interaction with molecular targets.
属性
CAS 编号 |
98495-17-1 |
|---|---|
分子式 |
C22H30N2 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
5-propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine |
InChI |
InChI=1S/C22H30N2/c1-3-5-17-7-9-19(10-8-17)20-11-13-21(14-12-20)22-23-15-18(6-4-2)16-24-22/h11-17,19H,3-10H2,1-2H3 |
InChI 键 |
UQCKRCVGOWCERF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=N3)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


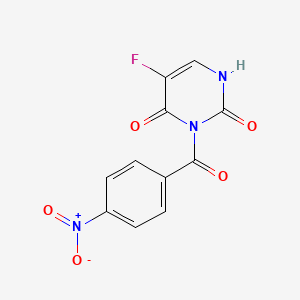
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)
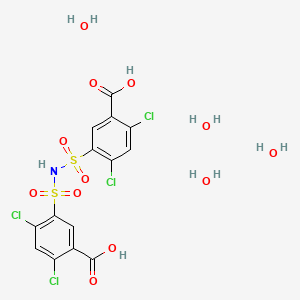
![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
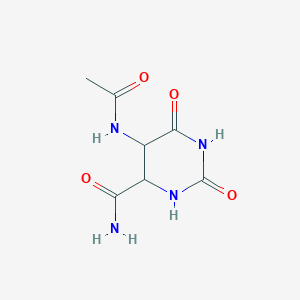
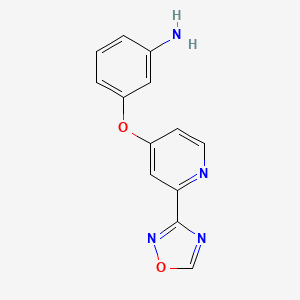
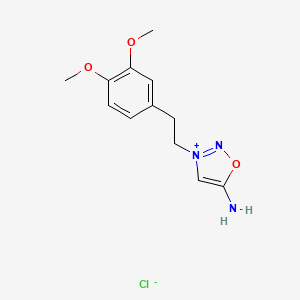
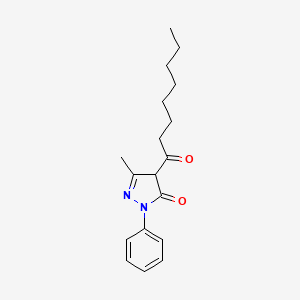
![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)

